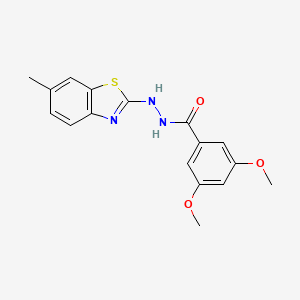
3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic molecule. It contains a benzohydrazide group, which is a common feature in many pharmaceutical compounds . The benzothiazole group is also a common feature in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The synthesis of related compounds has been reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzothiazole and benzohydrazide groups are likely to contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and could involve multiple steps. The presence of the benzohydrazide and benzothiazole groups could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have been found to have a density of 1.5±0.1 g/cm^3, a boiling point of 529.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Scientific Research Applications
Antimicrobial Applications
- Benzothiazoles, including derivatives like 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have shown potent antimicrobial properties. A study by Abbas et al. (2014) discussed the synthesis of various benzothiazole derivatives and their screening for antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Abbas et al., 2014).
- Another research by Patel and Shaikh (2010) synthesized new benzothiazole derivatives and tested them for antimicrobial efficacy against various bacterial and fungal species. This study further underscores the significance of benzothiazole compounds in the field of antimicrobial research (Patel & Shaikh, 2010).
Anticancer Applications
- Benzothiazoles have also been explored for their potential in cancer treatment. Abdelgawad et al. (2013) synthesized a series of benzothiazole and benzoxazole derivatives and evaluated their anti-breast cancer activity. The study found that certain derivatives exhibited potent inhibitory activity against breast cancer cell lines (Abdelgawad et al., 2013).
- Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety, discovering that some compounds demonstrated anticancer activity on various cancer cell lines, including leukemia and breast cancer (Havrylyuk et al., 2010).
Chemical Synthesis Applications
- Research by Darweesh et al. (2016) utilized benzothiazole-based compounds in the efficient, microwave-mediated synthesis of various heterocycles. This study illustrates the role of benzothiazole derivatives in facilitating novel synthetic pathways in chemical research (Darweesh et al., 2016).
- Czerwieniec et al. (2002) explored the reactions of Re(CO)5Cl with benzothiazol-2-ylphenol, demonstrating the utility of benzothiazole derivatives in forming complex molecular structures useful in various chemical applications (Czerwieniec et al., 2002).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity . Further studies could also investigate its mechanism of action and potential applications in medicine or other fields.
properties
IUPAC Name |
3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-5-14-15(6-10)24-17(18-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQQFYRAQPVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
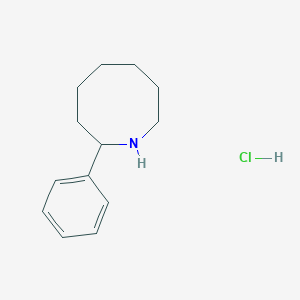
![2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2463120.png)
![2-Chloro-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]acetamide](/img/structure/B2463121.png)


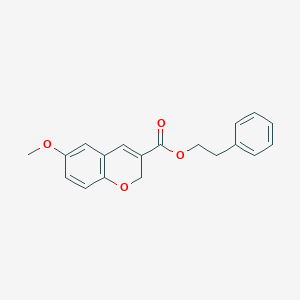
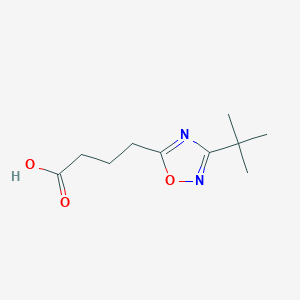
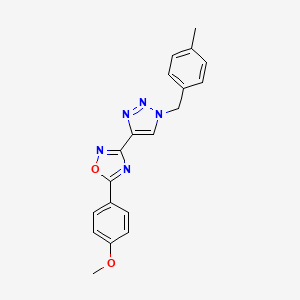
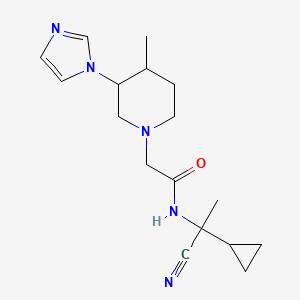
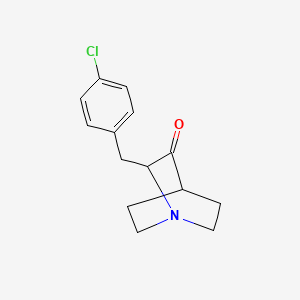
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)

